4-Fluoro-3-iodo-1H-indazole

Übersicht

Beschreibung

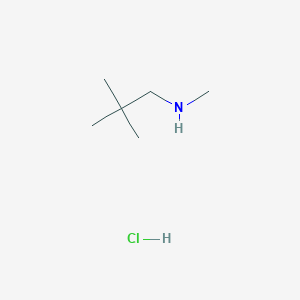

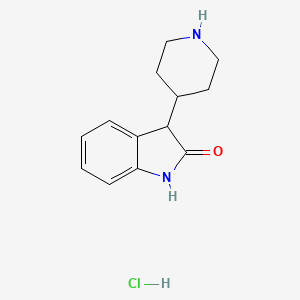

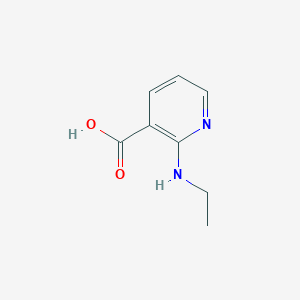

4-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius . This compound has a molecular weight of 262.03 .

Synthesis Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, 4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .

Molecular Structure Analysis

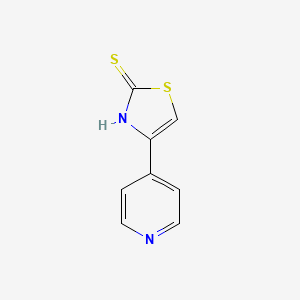

The molecular structure of 4-Fluoro-3-iodo-1H-indazole consists of a pyrazole ring fused to a benzene ring . The compound contains a fluoride substituent at the 4-position and an iodine substituent at the 3-position .

Chemical Reactions Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, can participate in various chemical reactions. For instance, they can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Physical And Chemical Properties Analysis

4-Fluoro-3-iodo-1H-indazole is a solid substance . It has a boiling point of 361.4 degrees Celsius at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthetic Chemistry

Indazole serves as a fundamental scaffold in the development of various heteroarenes, demonstrating significant bioactivity and utility as building blocks in synthetic chemistry. The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used as antiretroviral drugs in the treatment of HIV infections .

Serotonin Receptor Antagonists

Indazole derivatives have also been used in the development of serotonin receptor antagonists . These are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain and are used for the treatment of depression and anxiety .

Aldol Reductase Inhibitors

Indazole-containing compounds have been used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibitors of this enzyme are being studied for the treatment of complications of diabetes .

Acetylcholinesterase Inhibitors

Indazole derivatives have been investigated and applied in producing acetylcholinesterase inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease and other dementias .

Antiviral Agents

Indazole-containing compounds have shown potential as antiviral agents . They could be used in the treatment of various viral infections .

Antimalarial Agents

Some indazole derivatives exhibit antimalarial activities . They could be used in the development of new drugs for the treatment of malaria .

Photosensitizers

Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This expands its applications to areas like photodynamic therapy .

Safety And Hazards

The safety information for 4-Fluoro-3-iodo-1H-indazole indicates that it is a substance that requires caution during handling . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Zukünftige Richtungen

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have shown a wide range of pharmacological activities, making them important heterocycles in drug molecules . Therefore, they have gained considerable attention in the field of medicinal chemistry . Future research directions may include the development of new synthetic methods for indazole derivatives, the exploration of their biological activities, and the design of new drugs based on these compounds .

Eigenschaften

IUPAC Name |

4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIFZHAAHFPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625983 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-iodo-1H-indazole | |

CAS RN |

518990-32-4 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)